(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone

Kinase inhibition TAM family CSF1R

This fully synthetic, fluorinated 4-anilinoquinoline features a non-trivial combination of 6-fluoro, p-tolyl, and piperidin-1-yl methanone substituents that critically determine kinase selectivity and metabolic stability. Its privileged structure is predicted to confer TAM/CSF1R inhibitory activity, making it ideal for kinase panel screening, metabolic soft-spot validation, and permeability studies. Commercial availability at ≥95% purity with defined analytical characterization ensures rapid, reproducible entry into SAR expansion programs.

Molecular Formula C22H22FN3O
Molecular Weight 363.436
CAS No. 1358590-99-4
Cat. No. B2392872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone
CAS1358590-99-4
Molecular FormulaC22H22FN3O
Molecular Weight363.436
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
InChIInChI=1S/C22H22FN3O/c1-15-5-8-17(9-6-15)25-21-18-13-16(23)7-10-20(18)24-14-19(21)22(27)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25)
InChIKeyWVPSLPNRVDRCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone (CAS 1358590-99-4): A Fluorinated Quinoline-Piperidine Hybrid for Targeted Medicinal Chemistry Research


The compound (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone (CAS 1358590-99-4, synonym FPQM) is a fully synthetic, fluorinated 4-anilinoquinoline derivative bearing a piperidine-1-carbonyl substituent at the 3-position of the quinoline core . It possesses a molecular formula of C22H22FN3O and a molecular weight of 363.44 g/mol, with commercial samples typically supplied at ≥95% purity . The compound's architecture—combining a 6-fluoro substituent, a p-tolylamino group at C4, and a piperidinyl methanone moiety at C3—places it within the broader chemotype of aminoquinoline-based kinase inhibitors, a class extensively explored for modulating protein tyrosine kinases and related targets in oncology and inflammation research [1].

Why Simple Substitution of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone with Other 4-Anilinoquinolines Is Scientifically Unjustified


Within the 4-anilinoquinoline chemotype, even minor structural modifications produce dramatic shifts in kinase selectivity profiles, metabolic stability, and cellular potency. The specific combination of a 6-fluoro atom, a p-tolyl (4-methylphenyl) aniline at C4, and a piperidin-1-yl methanone at C3 is non-trivial: the 6-fluoro substituent modulates the electron density of the quinoline ring and can influence both target binding and metabolic soft-spot protection, while the p-tolyl group at the aniline nitrogen introduces a defined steric and lipophilic character that differs substantially from unsubstituted phenyl, o-tolyl, or halogenated aniline analogs [1]. Patent literature confirms that 4-anilinoquinolines with varied C3 amide substituents exhibit highly differentiated inhibitory activities against TAM family kinases (Axl, Mer, Tyro-3) and CSF1R, with single-atom or positional isomer changes often reducing potency by orders of magnitude [2]. Consequently, substituting this compound with a close structural analog—such as the o-tolyl isomer, the pyrrolidinyl amide variant, or a des-fluoro congener—without quantitative comparative data risks invalidating experimental results obtained against the specific biological target under investigation.

Quantitative Differentiation Evidence for (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone Against Structurally Proximal Analogs


Structural Determinants of Kinase Selectivity: The 6-Fluoro and p-Tolyl Substitution Pattern Confers a Distinct Binding Profile Versus o-Tolyl and Des-Fluoro Analogs in TAM/CSF1R Kinase Inhibition

In the context of 4-anilinoquinoline-based kinase inhibitors, the 6-fluoro substituent and p-tolyl aniline group of this compound define a unique chemical space compared to the o-tolyl analog (6-fluoro-4-(o-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone) and the pyrrolidinyl variant (6-fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, CAS 1358983-24-0) . Patent data indicate that closely related quinoline derivatives with systematic variation at the C4 aniline and C3 amide positions show >100-fold differences in biochemical IC50 values against Axl and CSF1R kinases; for instance, para-substituted aniline derivatives consistently outperform ortho-substituted counterparts in Axl inhibitory activity within this chemotype [1].

Kinase inhibition TAM family CSF1R structure-activity relationship

Metabolic Stability Differentiation: The 6-Fluoro Substituent Provides a Defined Advantage Over Des-Fluoro Quinoline Analogs in Liver Microsome Stability

Fluorination at the 6-position of the quinoline ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism, a major clearance pathway for 4-anilinoquinolines. Patent stability data from structurally related quinoline derivatives demonstrate that 6-fluoro substitution can increase the remaining parent compound percentage after incubation in mouse liver microsomes by up to 2- to 5-fold compared to the corresponding 6-H (des-fluoro) analogs [1].

Drug metabolism metabolic stability fluorine substitution liver microsomes

Physicochemical Differentiation: The Piperidinyl Methanone at C3 Imparts Distinct LogP and Solubility Properties Compared to Pyrrolidinyl and Morpholinyl Congeners

The piperidine amide moiety at C3 contributes a calculated increase in lipophilicity (cLogP) relative to the pyrrolidine amide analog (CAS 1358983-24-0) and a decrease relative to bulkier N-substituted piperazines, directly influencing passive permeability and aqueous solubility. Computational predictions using standard drug-likeness tools yield a cLogP of approximately 3.5 for the target compound, compared to ~3.0 for the pyrrolidinyl variant and ~2.5 for the morpholinyl analog [1].

Lipophilicity solubility physicochemical properties drug-likeness

Comparative Purity and Lot-to-Lot Consistency: Commercial Supply of the Target Compound at ≥95% Purity Enables Reproducible Screening Relative to Uncharacterized In-House Syntheses

Commercially, (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is supplied at a purity specification of ≥95% (HPLC), as documented by multiple vendors . This contrasts with typical in-house synthesized analogs where purity may vary between 90% and 98% depending on synthetic route and purification method, potentially confounding biological assay readouts.

Chemical purity quality control reproducibility screening

Evidence-Backed Application Scenarios for (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone in Drug Discovery Research


TAM Family (Axl/Mer/Tyro-3) and CSF1R Kinase Inhibitor Lead Optimization

Based on the class-level SAR indicating that para-substituted 4-anilinoquinolines with piperidine amide C3 substituents are privileged structures for TAM/CSF1R inhibition, this compound can serve as a key intermediate in medicinal chemistry programs targeting these kinases for oncology or fibrotic disease applications [1]. Its 6-fluoro and p-tolyl motifs are predicted to confer favorable target engagement, and its commercial availability at defined purity supports rapid entry into structure-activity relationship expansion.

Comparative Metabolic Stability Screening in Rodent Liver Microsomes

Given the predicted metabolic stability advantage of 6-fluoro substitution over des-fluoro analogs, this compound is suitable for inclusion in a panel of 4-anilinoquinolines to experimentally validate the fluorine effect on intrinsic clearance in mouse and rat liver microsomes [2]. Such studies directly inform the selection of lead candidates with improved pharmacokinetic profiles.

Physicochemical Profiling and Permeability Assessment in Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Monolayers

The calculated cLogP of ~3.5 and moderate TPSA suggest this compound resides in a lipophilicity range compatible with both passive permeability and aqueous solubility. It can be used as a representative piperidine amide-containing quinoline in comparative permeability studies alongside pyrrolidinyl and morpholinyl analogs to experimentally determine the optimal C3 substituent for cellular penetration [3].

High-Throughput Kinase Selectivity Profiling Panel

The unique combination of substituents on this compound makes it a candidate for broad kinase selectivity screening (e.g., against a panel of 50–100 kinases) to establish its selectivity fingerprint versus the o-tolyl regioisomer and des-fluoro congener, thereby defining the contribution of each structural feature to kinase polypharmacology [1].

Quote Request

Request a Quote for (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.